molecular formula C14H21NO4S B4423100 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine

1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine

Cat. No. B4423100
M. Wt: 299.39 g/mol
InChI Key: OMYALIKTEZKLEK-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine, also known as Saldanha's compound, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine is not fully understood. However, research has shown that it may act as a histone deacetylase inhibitor, which could contribute to its anti-inflammatory and antitumor properties.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and inhibit tumor growth. Additionally, it has been found to have a low toxicity profile, making it a potentially safe therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine in lab experiments is its versatility. It has been found to be a useful tool in the synthesis of various compounds and has potential applications in medicinal chemistry and organic chemistry. Additionally, its low toxicity profile makes it a potentially safe compound to work with.
One limitation of using this compound in lab experiments is its limited availability. The synthesis method is complex and requires specialized equipment, which may limit its use in some research settings.

Future Directions

There are several future directions for research on 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical trials.
Another future direction is the exploration of its use in the synthesis of natural products. Its potential as a reagent in the synthesis of nitrogen-containing heterocycles and other compounds could lead to the discovery of new drugs and materials.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in various scientific fields. Its synthesis method is complex, but it has been found to exhibit anti-inflammatory and antitumor properties and has potential as a therapeutic agent. Additionally, it has been used as a reagent in the synthesis of various compounds and has potential applications in organic chemistry. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical trials.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine has been studied for its potential use in various scientific fields. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory properties and has been explored as a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, research has shown that this compound has antitumor activity and may have potential as a cancer treatment.
In the field of organic chemistry, this compound has been used as a reagent in the synthesis of various compounds. It has been found to be a useful tool in the synthesis of nitrogen-containing heterocycles and has been explored for its potential use in the synthesis of natural products.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-11-6-4-5-9-15(11)20(16,17)12-7-8-13(18-2)14(10-12)19-3/h7-8,10-11H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYALIKTEZKLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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